molecular formula C14H18N2O3 B3351423 (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate CAS No. 355840-03-8

(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B3351423
CAS No.: 355840-03-8
M. Wt: 262.3 g/mol
InChI Key: LLVNUEWNNYMQRS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes an ethyl ester group, an amino group, and a methoxy group attached to the indole ring, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methoxyindole.

    Alkylation: The indole is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(6-methoxy-1H-indol-3-yl)acetate.

    Amination: The ester is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale alkylation and amination reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Chiral Resolution: Industrial-scale chiral resolution methods, including simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Serves as a probe in studying enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to tryptophan and serotonin derivatives.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with serotonin receptors, enzymes like tryptophan hydroxylase, and other indole-binding proteins.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
  • (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
  • Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate

Uniqueness

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its biological activity and pharmacokinetic properties compared to its methyl ester or acid counterparts.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNUEWNNYMQRS-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440435
Record name (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355840-03-8
Record name (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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